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Compound of Interest

Compound Name: Tsugaric acid A

Cat. No.: B10819703 Get Quote

Unveiling Tsugaric Acid A: A Comparative Guide
for Researchers
For Immediate Release

A comprehensive guide cross-referencing spectral and biological data for Tsugaric Acid A, a

triterpenoid found in Ganoderma tsugae, is now available for researchers, scientists, and drug

development professionals. This guide provides a centralized resource of available data to

facilitate further investigation into the therapeutic potential of this natural compound.

Tsugaric acid A has garnered interest for its antioxidant properties, specifically its ability to

inhibit superoxide anion formation and protect human keratinocytes from the damaging effects

of UVB radiation. This guide summarizes the known biological activities and provides a

comparative analysis of its spectral data against public libraries.
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Property Value Source

Molecular Formula C₃₂H₅₀O₄ PubChem

Molecular Weight 498.7 g/mol PubChem

IUPAC Name

2-

[(1R,3aR,3bS,5aR,9aR,9bS,11

aS)-3a,5a,9a-trimethyl-1-

[(1R)-1,5-dimethylhex-4-en-1-

yl]-2-oxo-

2,3,3b,4,5,6,7,8,9,9a,9b,10,11,

11a-tetradecahydro-1H-

cyclopenta[a]phenanthren-7-yl]

acetate

PubChem

CAS Number 174391-64-1 PubChem

Appearance Solid HMDB

Melting Point 181 - 182 °C HMDB

Spectral Data Analysis
At present, public spectral library searches for Tsugaric acid A have not yielded matching

experimental data. The following sections detail the expected spectral characteristics based on

its chemical structure and data from similar triterpenoid compounds. This information is

provided to aid researchers in identifying Tsugaric acid A in their own experimental analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Tsugaric acid A is expected to be complex,

characteristic of a triterpenoid structure. Key signals would include:

Multiple singlets in the upfield region (δ 0.7 - 1.5 ppm) corresponding to the numerous

methyl groups.

A multiplet around δ 5.1 ppm indicative of the vinylic proton in the dimethylhexenyl side

chain.
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A signal around δ 4.5 ppm corresponding to the proton on the carbon bearing the acetate

group.

A complex series of multiplets in the region δ 1.0 - 2.5 ppm arising from the methylene and

methine protons of the fused ring system.

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Expected

characteristic peaks include:

A signal for the carboxylic acid carbonyl carbon around δ 180 ppm.

A signal for the acetate carbonyl carbon around δ 170 ppm.

Signals for the olefinic carbons of the side chain around δ 124 and 131 ppm.

A signal for the carbon attached to the acetate oxygen around δ 80 ppm.

A multitude of signals in the upfield region (δ 15 - 60 ppm) corresponding to the methyl,

methylene, methine, and quaternary carbons of the tetracyclic core.

Mass Spectrometry (MS)
The mass spectrum of Tsugaric acid A would be expected to show a molecular ion peak [M-

H]⁻ at m/z 497.36 in negative ion mode ESI-MS. Fragmentation analysis would likely reveal

characteristic losses of the acetate group (CH₃COOH, 60 Da) and the carboxylic acid group

(COOH, 45 Da). The fragmentation pattern of the side chain would also provide valuable

structural information.

Infrared (IR) Spectroscopy
The IR spectrum of Tsugaric acid A is predicted to exhibit the following characteristic

absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the

carboxylic acid.

A strong absorption peak around 1735 cm⁻¹ corresponding to the C=O stretching of the ester

(acetate) group.
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A strong absorption peak around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid.

C-H stretching vibrations for the alkane and alkene moieties in the 2850-3000 cm⁻¹ region.

A C=C stretching vibration for the alkene in the side chain around 1640 cm⁻¹.

Biological Activity and Mechanism of Action
Tsugaric acid A has demonstrated notable protective effects on human keratinocytes against

UVB-induced damage and the ability to inhibit superoxide anion formation.

Protection of Human Keratinocytes from UVB Damage
Experimental Protocol: The protective effect of Tsugaric acid A on human keratinocytes

(HaCaT cells) against UVB irradiation is assessed by measuring cell viability, intracellular

reactive oxygen species (ROS) levels, and the expression of inflammatory and antioxidant

markers.

Cell Culture and Treatment: HaCaT cells are cultured in DMEM supplemented with 10% fetal

bovine serum. Cells are pre-treated with varying concentrations of Tsugaric acid A for a

specified time before being exposed to a controlled dose of UVB radiation.

Cell Viability Assay: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay. A decrease in cell viability upon UVB exposure

and its restoration by Tsugaric acid A is quantified.

ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such

as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The reduction of UVB-induced ROS

generation by Tsugaric acid A is monitored.

Western Blot Analysis: The expression levels of proteins involved in apoptosis (e.g., Bcl-2,

Bax, Caspase-3), inflammation (e.g., NF-κB, COX-2), and antioxidant response (e.g., Nrf2,

HO-1) are analyzed by Western blotting to elucidate the signaling pathways involved.

Signaling Pathway: The protective mechanism of Tsugaric acid A in keratinocytes against

UVB-induced damage likely involves the modulation of key signaling pathways. The compound
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is hypothesized to exert its effects through the upregulation of the Nrf2/HO-1 antioxidant

pathway and the downregulation of the pro-inflammatory NF-κB pathway.
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Caption: Proposed mechanism of Tsugaric acid A in protecting keratinocytes from UVB

damage.

Inhibition of Superoxide Anion Formation
Experimental Protocol: The superoxide anion scavenging activity of Tsugaric acid A can be

evaluated using the nitroblue tetrazolium (NBT) reduction assay.

Reaction Mixture: The reaction mixture contains phenazine methosulfate (PMS),

nicotinamide adenine dinucleotide (NADH), NBT, and varying concentrations of Tsugaric
acid A in a phosphate buffer (pH 7.4).
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Reaction Initiation: The reaction is initiated by adding PMS to the mixture, which triggers the

production of superoxide radicals from the reaction of PMS and NADH.

Measurement: The superoxide radicals reduce the yellow NBT to blue formazan, which is

measured spectrophotometrically at 560 nm. The percentage inhibition of NBT reduction in

the presence of Tsugaric acid A is calculated to determine its superoxide scavenging

activity.

Workflow Diagram:
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Caption: Workflow for the NBT assay to measure superoxide anion scavenging activity.

This guide serves as a foundational resource for researchers interested in Tsugaric acid A.

Further experimental validation of the predicted spectral data and in-depth studies into its

mechanisms of action are encouraged to fully elucidate its potential applications.

To cite this document: BenchChem. [Cross-referencing Tsugaric acid A data with spectral
libraries.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819703#cross-referencing-tsugaric-acid-a-data-
with-spectral-libraries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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